molecular formula C14H12O3 B1622726 4-(3-methylphenoxy)benzoic Acid CAS No. 62507-85-1

4-(3-methylphenoxy)benzoic Acid

Cat. No.: B1622726
CAS No.: 62507-85-1
M. Wt: 228.24 g/mol
InChI Key: XBZMSARMROSBTE-UHFFFAOYSA-N
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Description

4-(3-methylphenoxy)benzoic acid is a chemical compound with the CAS Number: 62507-85-1. It has a molecular weight of 228.25 . The compound is solid in physical form .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the linear formula C14H12O3 . The InChI code for this compound is 1S/C14H12O3/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9H,1H3,(H,15,16) .


Physical and Chemical Properties Analysis

This compound is a solid compound . It has a molecular weight of 228.25 .

Scientific Research Applications

  • Solubility and Extraction Applications : A study by Murga et al. (2002) explored the solubility of phenolic compounds, including those related to 4-(3-methylphenoxy)benzoic Acid, in supercritical carbon dioxide. This research is valuable for understanding the separation of such compounds from natural matrices, an important aspect in various extraction processes.

  • Liquid Crystal Synthesis : Dou Qing (2000) studied the synthesis of n-alkoxybiphenyl 4′ carbonyloxy benzoic acid, which is an intermediate of many ferroelectric and antiferroelectric liquid crystals. This highlights the role of compounds like this compound in the development of advanced materials for display technologies Dou Qing (2000).

  • Bioactive Compounds in Fungi : Research by He et al. (2015) identified phenyl ether derivatives from Aspergillus carneus, including compounds structurally similar to this compound. These findings are significant for understanding the bioactive compounds produced by marine-derived fungi He et al. (2015).

  • Biodegradation and Environmental Applications : Ghoshdastidar and Tong (2013) discussed the treatment of phenoxyacetic and benzoic acid herbicides using membrane bioreactor technology, demonstrating the environmental applications of these compounds in managing pesticide contamination Ghoshdastidar and Tong (2013).

  • Development of Novel Fluorescence Probes : Setsukinai et al. (2003) designed novel fluorescence probes using benzoic acid derivatives to detect reactive oxygen species, showcasing the utility of these compounds in biochemical applications Setsukinai et al. (2003).

  • Antioxidant Properties and Health Applications : Research by Xu et al. (2012) on the production of phenolic rich products from lignocellulosic materials highlights the potential health applications of phenolic compounds, including derivatives of this compound Xu et al. (2012).

Properties

IUPAC Name

4-(3-methylphenoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c1-10-3-2-4-13(9-10)17-12-7-5-11(6-8-12)14(15)16/h2-9H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBZMSARMROSBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90406274
Record name 4-(3-methylphenoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62507-85-1
Record name 4-(3-methylphenoxy)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90406274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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